Laflunimus - 147076-36-6

Laflunimus

Catalog Number: EVT-1467841
CAS Number: 147076-36-6
Molecular Formula: C15H13F3N2O2
Molecular Weight: 310.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Laflunimus is classified as a small molecule drug. Its development is primarily focused on neurological conditions, and it acts as a Gamma-aminobutyric acid A receptor positive allosteric modulator. This classification highlights its role in modulating neurotransmitter activity, which is crucial for managing pain and other neurological symptoms .

Synthesis Analysis

Laflunimus can be synthesized through several methods, with one notable approach involving the acylation of cyanoacetic acid using phosphorus pentachloride or diisopropylcarbodiimide in dichloromethane or tetrahydrofuran. This step is followed by coupling with 3-methyl-4-(trifluoromethyl)aniline to produce an amide intermediate with an impressive yield of 89%. The subsequent acylation of this intermediate with cyclopropanecarbonyl chloride in the presence of sodium hydride yields the final product as colorless crystals .

The synthesis process has been praised for its efficiency and cost-effectiveness, avoiding the use of expensive reagents while ensuring high purity through straightforward isolation techniques such as precipitation and filtration .

Molecular Structure Analysis

Laflunimus has a molecular formula of C15H13F3N2O2C_{15}H_{13}F_{3}N_{2}O_{2}. Its structure features a cyclopropyl moiety, which differentiates it from Teriflunomide. The InChIKey for Laflunimus is GDHFOVCRYCPOTK-QBFSEMIESA-N, which aids in its identification across chemical databases .

Structural Data

  • Molecular Weight: Approximately 300.27 g/mol
  • Functional Groups: Contains trifluoromethyl groups, amine groups, and carbonyl functionalities.
Chemical Reactions Analysis

Laflunimus undergoes various chemical reactions during its synthesis. Key reactions include:

  1. Acylation: The initial reaction involves acylating cyanoacetic acid to form an amide.
  2. Coupling Reaction: The formation of the amide from 3-methyl-4-(trifluoromethyl)aniline.
  3. Final Acylation: A critical step where cyclopropanecarbonyl chloride reacts with the amide to yield Laflunimus.

These reactions highlight the compound's synthetic versatility and the ability to achieve high yields with stable intermediates .

Mechanism of Action

The mechanism of action for Laflunimus primarily involves modulation of the Gamma-aminobutyric acid A receptor, enhancing GABAergic activity. This modulation can lead to increased inhibitory neurotransmission in the central nervous system, which may contribute to its analgesic properties. By enhancing GABA receptor activity, Laflunimus potentially reduces neuronal excitability and alleviates pain signals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystals
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemical Properties

  • Stability: Intermediates are reported to be stable under standard laboratory conditions.
  • Reactivity: The presence of trifluoromethyl groups enhances lipophilicity, affecting its interaction with biological membranes.

Relevant data from physicochemical characterization studies indicate that Laflunimus exhibits favorable properties for drug formulation and delivery .

Applications

Laflunimus is primarily being explored for its potential applications in treating:

  • Neuropathic Pain: Targeting peripheral post-surgical neuropathic pain.
  • Diabetes Mellitus Type 2: Investigating its role in metabolic disorders.
  • Neuralgia: Evaluating efficacy in various neuralgia conditions.

The ongoing clinical trials are critical for establishing its safety profile and therapeutic efficacy across these indications .

Introduction to Laflunimus: Pharmacological Context and Research Significance

Historical Development of Immunomodulatory Agents

The evolution of immunomodulators progressed from broad-spectrum cytostatic agents (e.g., methotrexate) to targeted small molecules. Leflunomide, approved for rheumatoid arthritis in 1998, marked a milestone as a prodrug metabolized to A77 1726—a DHODH inhibitor that blocks de novo pyrimidine synthesis, thereby suppressing T-cell proliferation [4]. However, its clinical utility was constrained by variable metabolism and off-target effects. Laflunimus (HR325) emerged from efforts to enhance potency and selectivity relative to A77 1726. Key advancements include:

  • Improved Target Specificity: 10-fold greater inhibition of PGHS-1/2 versus A77 1726, reducing inflammatory prostaglandin synthesis [5].
  • Predictable Pharmacokinetics: Oral bioavailability and consistent absorption profiles in preclinical models [4].
  • Expanded Immunomodulation: Dual suppression of IgM/IgG secretion (IC₅₀: 2.5 µM and 2 µM, respectively) in activated B-cells, reversible by uridine coadministration—confirming DHODH-mediated effects [5].

This trajectory exemplifies the shift toward agents with mechanistically distinct, synergistic targets.

Chemical Classification and Structural Properties of Laflunimus

Laflunimus belongs to the chemical class of malononitrilamides (MNAs), characterized by an α-cyano-β-hydroxyenamide scaffold. Its systematic name is (Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, with a molecular formula of C₁₅H₁₃F₃N₂O₂ (MW: 310.27 g/mol) [2] [4].

Key Structural Features:

  • Electrophilic Vinylogous Amide: The (Z)-configured enamide linker enables Michael acceptor reactivity, facilitating covalent interactions with cysteine residues in DHODH’s active site.
  • Trifluoromethyl Phenyl Group: Enhances membrane permeability and confers metabolic stability via fluorine substitution.
  • Cyano Group: Withdraws electrons from the enamide system, augmenting electrophilicity for DHODH binding [4] [5].

Table 1: Physicochemical Properties of Laflunimus

PropertyValueMethod/Reference
Molecular Weight310.27 g/molPubChem [2]
SMILESO=C(NC₁=CC=C(C(F)(F)F)C(C)=C₁)/C(C#N)=C(C₂CC₂)\OMedChemExpress [4]
LogP (Predicted)~3.1Computational estimation
Aqueous Solubility (DMSO)50 mg/mL (161.15 mM)In vitro assay [5]
IC₅₀ (DHODH)2–2.5 µM (IgM/IgG suppression)LPS-induced splenocytes [5]

The stereoelectronic profile enables oral administration and tissue penetration critical for in vivo efficacy [5].

Position Within the mTOR Inhibitor Pharmacopeia

While not a direct mTOR kinase inhibitor, Laflunimus intersects with mTOR signaling through nucleotide deprivation and COX-2 crosstalk:

  • DHODH Inhibition: Depletes cellular pyrimidine pools, indirectly suppressing mTORC1/2 activity by limiting substrates for RNA/DNA synthesis—a vulnerability in proliferating cells [1] [4].
  • PGHS-2 (COX-2) Inhibition: Attenuates prostaglandin-driven PI3K/AKT activation, upstream of mTOR. Laflunimus inhibits COX-2 with IC₅₀ = 100 µM, exceeding A77 1726’s potency by >25-fold [5].
  • Contrast with Classical mTOR Agents: Unlike rapalogs (allosteric mTORC1 inhibitors) or TORKis (ATP-competitive kinase inhibitors), Laflunimus lacks direct mTOR binding but achieves complementary immunomodulation via metabolic rewiring [3] [6].

Table 2: Comparative Analysis of Laflunimus and mTOR-Targeted Agents

AgentPrimary TargetChemical ClassKey MechanismResearch Applications
LaflunimusDHODH/PGHSMalononitrilamide (MNA)Pyrimidine depletion; COX-1/2 inhibitionAutoimmunity; Type 2 Diabetes [1] [4]
RapamycinmTORC1 (FRB domain)MacrolideFKBP12 complex disruptionImmunosuppression; cancer [3]
AZD8055mTOR kinaseMorpholino-pyrimidineATP-competitive inhibitionOncology [3]
RapaLink-1mTOR kinase/FRBBivalent compoundCrosses resistance mutationsDrug-resistant cancers [3]

This positioning highlights Laflunimus as a metabolic gatekeeper influencing mTOR pathways, distinct from canonical kinase inhibitors. Its development underscores the therapeutic potential of targeting upstream nodes in proliferation-associated networks [1] [6].

Properties

CAS Number

147076-36-6

Product Name

Laflunimus

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-

InChI Key

GDHFOVCRYCPOTK-QBFSEMIESA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F

Synonyms

(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide; _x000B_(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide; (Z)-α-Cyano-α4’,α4’,α4’-trifluoro-β-hydroxycyclopropaneacrylo-3’,4’-

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.